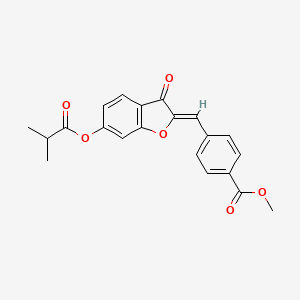

(Z)-methyl 4-((6-(isobutyryloxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(2-methylpropanoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-12(2)20(23)26-15-8-9-16-17(11-15)27-18(19(16)22)10-13-4-6-14(7-5-13)21(24)25-3/h4-12H,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLQYEKBMYNJDH-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 4-((6-(isobutyryloxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and various functional groups, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core, which is known for its diverse biological activities, and an isobutyryloxy substituent that may enhance its pharmacological properties.

Biological Activities

Preliminary studies suggest that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacteria and fungi, indicating potential use as antimicrobial agents.

- Anticancer Potential : The structural characteristics suggest possible anticancer activity through pathways involving apoptosis and cell cycle regulation.

- Neuroprotective Effects : Compounds with similar structures have been associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| Compound A | Benzofuran core | Antimicrobial | Lacks piperazine moiety |

| Compound B | Piperazine derivative | Anticancer | Different substituents on benzofuran |

| Compound C | Hydroxylated structure | Neuroprotective | Varying carbon chain length |

This table illustrates how the unique combination of functional groups in this compound may enhance its bioactivity compared to structurally similar compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives, revealing that those with similar structural motifs to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research on related compounds indicated that derivatives featuring the benzofuran core demonstrated cytotoxic effects against cancer cell lines, suggesting potential pathways for further investigation into this compound as an anticancer agent .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its ester groups, conjugated enone system, and benzofuran oxygen.

Ester Hydrolysis

-

Reaction : Basic hydrolysis of the methyl benzoate or isobutyryloxy ester.

| Ester Group | Reagent | Product |

|---|---|---|

| Methyl benzoate | NaOH/H₂O | 4-((Z)-substituted)benzoic acid |

| Isobutyryloxy | NH₂OH/NaOH | 6-hydroxybenzofuran derivative |

Click Chemistry Modifications

-

Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

Stability and Degradation

-

Photodegradation : The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimers .

-

pH Sensitivity : Acidic conditions (pH < 3) protonate the enolate, leading to ring-opening reactions .

Pharmacological Derivatization

Derivatives are synthesized to enhance bioavailability or target specificity:

4.1 Hydroxamic Acid Formation

-

Reaction : Hydroxylaminolysis of the methyl ester.

4.2 Amide Coupling

-

Reaction : HATU-mediated coupling with amines.

-

Conditions : DMF, DIEA, room temperature.

-

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the benzofuran ring and the ester groups. Below is a detailed comparison based on available evidence:

Structural Analogs and Key Differences

Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate () Substituents: A 2,6-dichlorobenzyloxy group replaces the isobutyryloxy group. Molecular Weight: 455.287 g/mol (vs. hypothetical ~380–400 g/mol for the target compound, assuming similar backbone).

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate () Substituents: Methoxy group at the 6-position instead of isobutyryloxy. Molecular Weight: 310.08 g/mol.

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate () Substituents: Ethoxy group at the 6-position and a propanoate ester linked via a phenoxy group. Molecular Weight: 368.4 g/mol. Impact: The ethoxy group offers moderate lipophilicity, while the propanoate ester may alter metabolic stability in biological systems .

Comparative Data Table

Research Findings and Implications

- Biological Activity : Chlorinated analogs (e.g., ) are associated with pesticidal uses, while the target compound’s isobutyryloxy group may favor interactions with hydrophobic enzyme pockets in medicinal applications.

- Synthetic Challenges : Bulkier substituents (e.g., isobutyryloxy) may complicate synthesis due to steric hindrance during coupling reactions, as inferred from methods in and for related benzodithiazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.